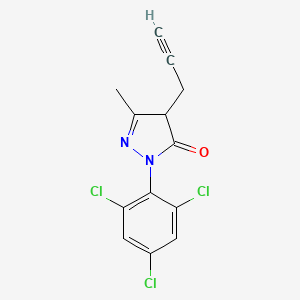
5-methyl-4-(2-propynyl)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
説明
5-methyl-4-(2-propynyl)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AG-3-5 or AG-3-5B and is a member of the pyrazolone family.
科学的研究の応用
Anti-Cancer Potential
Pyrazole derivatives like 5-methyl-4-(2-propynyl)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one have been studied for their potential as anti-cancer agents. For instance, Thomas et al. (2019) synthesized similar compounds and analyzed their electronic structure, physico-chemical properties, and docking analysis, suggesting their potential negative response against human microsomal prostaglandin E synthase 1, a key target in cancer therapy (Thomas et al., 2019).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives, including compounds with structural similarities to this compound. These compounds showed promising results in in vitro antimicrobial and anticancer activity tests, often performing better than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Potential in Pharmaceutical Drug Resistance
Katariya, Vennapu, and Shah (2021) investigated biologically potent heterocyclic compounds, including pyrazoline and pyridine derivatives, which are structurally related to this compound. Their studies showed that these compounds could potentially help overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Solubility and Thermodynamic Properties
Xie et al. (2016) conducted a detailed study on the solubility and thermodynamic modeling of pyrazolone derivatives in various organic solvents. This research provides critical data for optimizing the purification process of compounds like this compound (Xie et al., 2016).
Electrochemical Properties
In 2018, Nakum and Jadeja synthesized and characterized a Cu(II) complex with a pyrazolone ligand similar to the structure of interest. Their study provided insights into the electrochemical properties of such compounds, contributing to the understanding of their potential applications in various scientific fields (Nakum & Jadeja, 2018).
特性
IUPAC Name |
5-methyl-4-prop-2-ynyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c1-3-4-9-7(2)17-18(13(9)19)12-10(15)5-8(14)6-11(12)16/h1,5-6,9H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMBSOKFMRYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC#C)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



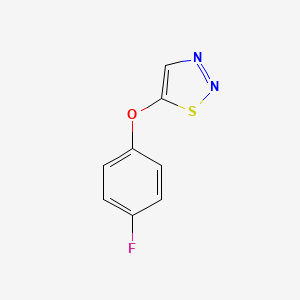

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-N',2,6-trimethyl-4-oxopyridine-3-carbohydrazide](/img/structure/B3134686.png)
![6-tert-butyl-3-[(E)-3-(dimethylamino)prop-2-enoyl]-1H-pyridin-2-one](/img/structure/B3134693.png)
![N-[(4-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3134701.png)
![N-[(2-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B3134710.png)
![2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3134727.png)
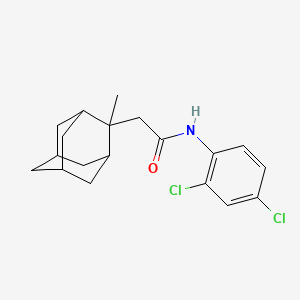
![N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134738.png)
![4-[4-(4-Methoxyphenyl)piperazino]-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine](/img/structure/B3134747.png)
![N-(5,6-dihydrofuro[2,3-h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3134759.png)
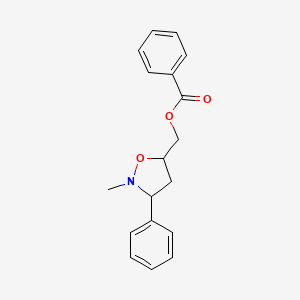
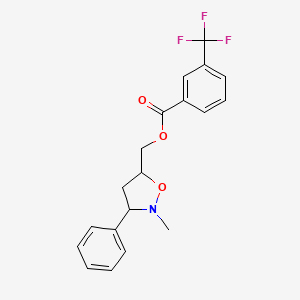
![(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile](/img/structure/B3134782.png)